Cas no 897480-31-8 (2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole)

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- cyclohexyl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
- 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole
-
- インチ: 1S/C18H22FN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2
- InChIKey: SIDSYGHNJMGLJM-UHFFFAOYSA-N
- SMILES: C(C1CCCCC1)(N1CCN(C2=NC3=C(F)C=CC=C3S2)CC1)=O
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2609-1955-2μmol |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2609-1955-10μmol |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2609-1955-4mg |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2609-1955-5mg |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2609-1955-40mg |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2609-1955-5μmol |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2609-1955-3mg |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2609-1955-15mg |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2609-1955-1mg |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2609-1955-2mg |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole |
897480-31-8 | 90%+ | 2mg |
$88.5 | 2023-05-16 |
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole 関連文献
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazoleに関する追加情報
Introduction to 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole (CAS No. 897480-31-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole (CAS No. 897480-31-8) represents a significant advancement in the field of chemical biology and medicinal chemistry. Its unique structural framework, combining a benzothiazole core with a fluoro-substituent and a piperazine moiety linked via a cyclohexanecarbonyl group, has garnered considerable attention for its potential therapeutic applications. This introduction explores the compound's chemical properties, synthetic pathways, and its relevance to contemporary research, particularly in the development of novel pharmaceuticals.
Chemically, the molecule is characterized by a rigid benzothiazole scaffold, which is a well-known pharmacophore in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. The presence of a fluoro-substituent at the 4-position of the benzothiazole ring enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug design. Additionally, the piperazine nitrogen atoms contribute to hydrogen bonding capabilities, which are crucial for binding affinity in biological systems. The cyclohexanecarbonyl bridge provides steric hindrance and modulates electronic properties, further tailoring the compound's interaction with biological targets.
The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole involves multi-step organic transformations that highlight the compound's synthetic accessibility. A common approach begins with the condensation of 4-fluorobenzoylacetic acid with piperazine to form the intermediate 2-(4-cyclohexanecarbonylpiperazin-1-yl)acetic acid. Subsequent cyclization with sulfur-containing reagents yields the benzothiazole core. This method underscores the compound's feasibility for large-scale production while maintaining high purity standards essential for pharmaceutical applications.
Recent advancements in medicinal chemistry have demonstrated the utility of this compound as a scaffold for developing bioactive molecules. For instance, studies have shown that derivatives of benzothiazole exhibit potent activity against various therapeutic targets, including kinases and ion channels. The introduction of a fluoro-substituent has been particularly effective in improving pharmacokinetic profiles, such as reducing metabolic degradation and enhancing target binding specificity. The piperazine moiety further enhances solubility and bioavailability, making it an ideal candidate for oral administration.
In the realm of oncology, researchers have leveraged the structural features of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole to develop novel inhibitors targeting aberrant signaling pathways in cancer cells. Preliminary studies indicate that this compound exhibits inhibitory effects on several kinases implicated in tumor growth and progression. The ability of the fluoro-substituent to modulate electronic properties has been particularly noteworthy in enhancing binding affinity to these targets. Additionally, the rigid nature of the benzothiazole ring provides optimal orientation for interactions with protein active sites.
The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine at specific positions on organic molecules often leads to significant improvements in drug efficacy and safety profiles. In the case of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole, the fluorine atom at the 4-position of the benzothiazole ring contributes to enhanced metabolic stability by resisting enzymatic degradation. This property is particularly valuable in drug development, where prolonged half-life can lead to improved therapeutic outcomes.
Moreover, computational modeling studies have been instrumental in understanding the binding interactions between this compound and its biological targets. Molecular docking simulations have revealed that the benzothiazole core interacts favorably with aromatic residues in protein binding pockets, while the fluoro-substituent optimizes hydrophobic interactions. The presence of multiple hydrogen bonding sites facilitated by the piperazine moiety further strengthens binding affinity. These insights have guided structural modifications aimed at improving potency and selectivity.
The versatility of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole extends beyond oncology; it has also shown promise in addressing neurological disorders. Benzothiazole derivatives are known to modulate neurotransmitter systems, making them potential candidates for treating conditions such as depression and epilepsy. The combination of a rigid heterocyclic core with functional groups like piperazine offers multiple interaction points with neural receptors, which could be exploited for developing novel therapeutics.
In conclusion, 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole (CAS No. 897480-31-8) represents a compelling example of how structural innovation can drive advancements in drug discovery. Its unique combination of chemical features—namely the benzothiazole core, fluoro-substituent, and piperazine moiety—makes it a versatile scaffold for developing bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly significant role in shaping future pharmaceutical developments.
897480-31-8 (2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole) Related Products
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 21160-87-2(L-Glutamic acid-)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)




